molecular formula C16H15N5O2 B4551685 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide

2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide

Cat. No.: B4551685
M. Wt: 309.32 g/mol
InChI Key: NNYIFPROHHUWIT-UHFFFAOYSA-N
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Description

2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide is a useful research compound. Its molecular formula is C16H15N5O2 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.12257474 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study explored the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating their antitumor activity against a range of human tumor cell lines. This highlights the potential of acetamide derivatives in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory Drug Design

Another study focused on the design and synthesis of an indole acetamide derivative, emphasizing its anti-inflammatory activity through molecular docking and interaction energy studies. This research illustrates the application of acetamide derivatives in developing new anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antimicrobial and Antifungal Activities

Research on the synthesis of 2-mercaptobenzimidazole derivatives, including acetamide structures, showed significant antimicrobial and antifungal activities, suggesting their potential use in combating infectious diseases (Devi, Shahnaz, & Prasad, 2022).

Anticonvulsant Evaluation

A study evaluated the anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, offering insights into their therapeutic potential in epilepsy treatment (Nath et al., 2021).

Antibacterial Activities

Investigations into N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives revealed their antibacterial properties, contributing to the search for new antibiotics (Juddhawala, Parekh, & Rawal, 2011).

Properties

IUPAC Name

2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c17-15(22)10-21-19-16(18-20-21)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYIFPROHHUWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide
Reactant of Route 2
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide
Reactant of Route 3
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide
Reactant of Route 4
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide
Reactant of Route 5
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide
Reactant of Route 6
Reactant of Route 6
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}acetamide

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